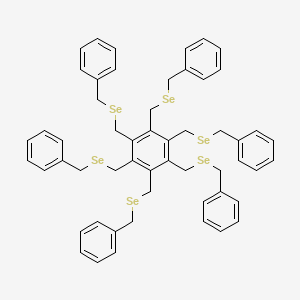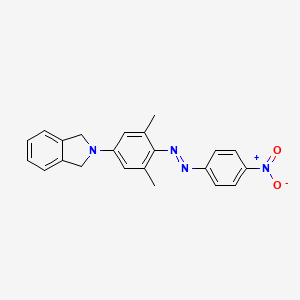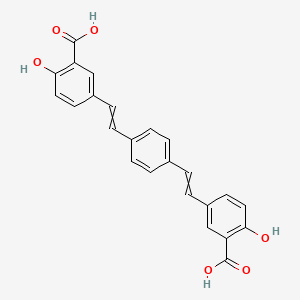
Hexakis(benzylselenomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(benzylselenomethyl)benzene is a unique organoselenium compound with the molecular formula C54H54Se6. It is characterized by the presence of six benzylselenomethyl groups attached to a central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(benzylselenomethyl)benzene typically involves the reaction of benzyl chloride with sodium selenide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by selenide ions, forming the desired product .
Industrial Production Methods: This would require optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Hexakis(benzylselenomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Hexakis(benzylselenomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs.
Industry: It can be used in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which hexakis(benzylselenomethyl)benzene exerts its effects is primarily through the interaction of its selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including antioxidant defense mechanisms and redox regulation .
Comparison with Similar Compounds
- Hexakis(benzylaminomethyl)benzene
- Hexakis(4-bromophenyl)benzene
- Hexakis(4-tert-butylphenoxymethyl)benzene
- Hexakis(4-isopropylphenoxymethyl)benzene
Comparison: Hexakis(benzylselenomethyl)benzene is unique due to its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. The presence of selenium allows for unique redox chemistry and potential biological activity that is not observed in similar compounds with different heteroatoms .
Properties
CAS No. |
199855-50-0 |
|---|---|
Molecular Formula |
C54H54Se6 |
Molecular Weight |
1176.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(benzylselanylmethyl)benzene |
InChI |
InChI=1S/C54H54Se6/c1-7-19-43(20-8-1)31-55-37-49-50(38-56-32-44-21-9-2-10-22-44)52(40-58-34-46-25-13-4-14-26-46)54(42-60-36-48-29-17-6-18-30-48)53(41-59-35-47-27-15-5-16-28-47)51(49)39-57-33-45-23-11-3-12-24-45/h1-30H,31-42H2 |
InChI Key |
XTXFXMPTNAIPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]CC2=C(C(=C(C(=C2C[Se]CC3=CC=CC=C3)C[Se]CC4=CC=CC=C4)C[Se]CC5=CC=CC=C5)C[Se]CC6=CC=CC=C6)C[Se]CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)




![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)

